molecular formula C10H10ClNO4S B14629982 3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate CAS No. 54199-75-6

3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate

Cat. No.: B14629982
CAS No.: 54199-75-6
M. Wt: 275.71 g/mol
InChI Key: SSVKFQPNVBPUAA-UHFFFAOYSA-M
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Description

3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a haloketone with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts such as phosphorus pentasulfide or Lawesson’s reagent can facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Thiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.

    Medicine: The compound is being investigated for its potential therapeutic effects, including its use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-phenyl-1,3-thiazol-3-ium perchlorate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its perchlorate counterion also influences its solubility and reactivity, making it suitable for specific applications that other thiazole derivatives may not be able to fulfill .

Properties

CAS No.

54199-75-6

Molecular Formula

C10H10ClNO4S

Molecular Weight

275.71 g/mol

IUPAC Name

3-methyl-4-phenyl-1,3-thiazol-3-ium;perchlorate

InChI

InChI=1S/C10H10NS.ClHO4/c1-11-8-12-7-10(11)9-5-3-2-4-6-9;2-1(3,4)5/h2-8H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

SSVKFQPNVBPUAA-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CSC=C1C2=CC=CC=C2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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